5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine
Description
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
5-benzyl-6,7-dihydro-4H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C14H15NO/c1-2-4-12(5-3-1)8-15-7-6-13-10-16-11-14(13)9-15/h1-5,10-11H,6-9H2 |
InChI Key |
VFCIBDQTJVHOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=COC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the desired heterocyclic structure . The reaction conditions typically include:
Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)
Solvent: Often carried out in an organic solvent such as ethanol or methanol
Temperature: The reaction is usually conducted at elevated temperatures (e.g., 60-80°C) to facilitate the cyclization process
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature
Reduction: Sodium borohydride in methanol at room temperature
Substitution: Halides or amines in the presence of a base such as sodium hydroxide at elevated temperatures
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine typically involves multi-step organic reactions. The compound is characterized by its fused ring structure that includes both furan and pyridine moieties. This unique structure contributes to its diverse biological activities.
Antifungal Activity
Research has indicated that derivatives of tetrahydrofuro[3,4-c]pyridine exhibit significant antifungal properties. In one study, the synthesis of 4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridines revealed broad-spectrum antifungal activity against several plant pathogens. The findings suggest that modifications to the tetrahydrofuro[3,4-c]pyridine structure could enhance its antifungal efficacy .
Cardiovascular Applications
The compound has been investigated for its potential in treating cardiovascular conditions. Specifically, it has been noted for its ability to influence diuresis and lower blood pressure. The therapeutic compositions containing these compounds are being explored for their effectiveness in managing cardiac arrhythmias .
Neurological Implications
Given the structural similarities to other neuroactive compounds, there is potential for this compound to be developed as a neuroprotective agent or for treating neurological disorders. The ongoing research into its pharmacological profiles could lead to new treatments for conditions such as Alzheimer's disease or Parkinson's disease.
Anticancer Properties
Emerging studies suggest that derivatives of this compound may possess anticancer properties. Research into related furo-pyridine derivatives has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Key Observations :
- N5 Substitutions : Carboxamide derivatives (e.g., 2b) exhibit higher antagonistic potency (pA2 = 7.51) compared to urea (2a, pA2 = 5.83), suggesting that electron-withdrawing groups enhance receptor binding . The benzyl group in the target compound introduces steric bulk and aromaticity, which may alter binding kinetics compared to polar substituents like carboxamides.
- C3 Substitutions : A conserved 3-isobutyl-3-phenyl motif in derivatives highlights the importance of hydrophobic interactions at this position. The absence of reported C3 modifications in the benzyl derivative limits direct SAR comparisons.
Heterocyclic Variants: Pyrazolo[3,4-c]pyridines
Pyrazolo[3,4-c]pyridines, such as 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride, differ in heteroatom composition (pyrazole vs. furan) but share a fused bicyclic structure:
Key Observations :
- However, its primary use as a synthetic building block contrasts with the furopyridine scaffold’s direct pharmacological applications .
Ring Saturation: Dihydro vs. Tetrahydro Derivatives
6,7-Dihydrofuro[3,4-c]pyridines (e.g., compound 10 in ) feature partial unsaturation, altering molecular rigidity and electronic properties compared to fully saturated tetrahydro derivatives:
- Synthetic Routes : Dihydro derivatives form via iodine elimination from cyclized intermediates, whereas tetrahydro analogs require reductive steps (e.g., DIBALH in ) .
- Biological Implications : Saturation may improve metabolic stability and membrane permeability, critical for in vivo efficacy. However, in vitro potency data for dihydro derivatives remain unreported .
Scaffold Mimicry in Medicinal Chemistry
The furo[3,4-c]pyridine scaffold mimics the oxazolo[3,4-a]pyrazine nucleus of SHA-68 (a NPSR antagonist), preserving key pharmacophoric elements despite differing heteroatom arrangements . This mimicry underscores the scaffold’s versatility in drug design, enabling substitutions that balance potency and synthetic feasibility.
Biological Activity
5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
This compound is characterized by a unique bicyclic structure that contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 227.31 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.31 g/mol |
| IUPAC Name | This compound |
Pharmacological Activities
1. Neuroprotective Effects:
Research indicates that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis. For example, it was shown to inhibit reactive oxygen species (ROS) production in PC12 cells exposed to neurotoxic agents .
2. Antioxidant Activity:
The compound has been evaluated for its antioxidant capabilities. In various assays, it demonstrated significant free radical scavenging activity. A study reported an IC50 value of 12.96 µM for DPPH radical scavenging activity . This suggests its potential as a therapeutic agent in conditions associated with oxidative stress.
3. Cholinesterase Inhibition:
Cholinesterase inhibitors are crucial in treating Alzheimer’s disease. Preliminary data suggest that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmitter degradation . This inhibition could enhance cholinergic neurotransmission and provide cognitive benefits.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism: The compound's ability to scavenge free radicals may be linked to the presence of hydroxyl groups in its structure that can donate electrons .
- Enzyme Interaction: Molecular docking studies have suggested that the compound can bind to active sites of AChE and BChE with favorable binding affinities. This interaction likely stabilizes the enzyme-substrate complex and inhibits enzyme activity .
Case Studies
A recent study utilized a mouse model to evaluate the cognitive effects of this compound administration. Mice treated with the compound showed significant improvements in memory tasks compared to control groups. Behavioral tests indicated enhanced learning and memory retention capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
